molecular formula C12Cl10 B13446708 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Cat. No.: B13446708
M. Wt: 510.6 g/mol
InChI Key: ONXPZLFXDMAPRO-WCGVKTIYSA-N
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Description

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a highly chlorinated aromatic compound. This compound is characterized by its multiple chlorine substitutions on a biphenyl structure, making it a member of the polychlorinated biphenyl (PCB) family. PCBs are known for their chemical stability and resistance to degradation, which has led to their widespread use in various industrial applications.

Preparation Methods

The synthesis of 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.

Industrial production methods for this compound are similar to those used for other PCBs, involving large-scale chlorination reactors and stringent safety measures to handle the toxic and corrosive nature of chlorine gas.

Chemical Reactions Analysis

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.

Scientific Research Applications

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.

    Biology: Researchers use this compound to investigate the toxicological effects of PCBs on living organisms, including their bioaccumulation and biomagnification in food chains.

    Medicine: Studies are conducted to understand the potential health impacts of PCBs on human health, including their role in endocrine disruption and carcinogenesis.

    Industry: This compound is used in the development of materials with high chemical stability and resistance to degradation, such as insulating fluids and plasticizers.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes involved in the metabolism of xenobiotics.

    Pathways: The activation of AhR by this compound can result in the transcriptional activation of genes involved in oxidative stress response, inflammation, and cell proliferation.

Comparison with Similar Compounds

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12Cl10

Molecular Weight

510.6 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

ONXPZLFXDMAPRO-WCGVKTIYSA-N

Isomeric SMILES

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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